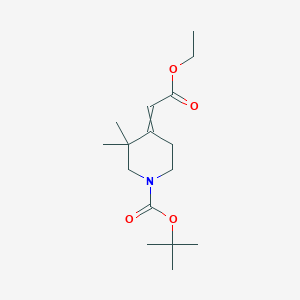
N-(1H-indol-3-ylacetyl)isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Indolylacetyl)-L-isoleucine: is a synthetic compound derived from indole-3-acetic acid and L-isoleucine It belongs to the class of indole derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylacetyl)-L-isoleucine typically involves the acylation of L-isoleucine with indole-3-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of N-(3-Indolylacetyl)-L-isoleucine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Indolylacetyl)-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-Indolylacetyl)-L-isoleucine is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. It serves as a precursor for various bioactive compounds.
Biology: In biological research, this compound is studied for its potential role in plant growth regulation. Indole derivatives are known to influence plant hormone pathways, and N-(3-Indolylacetyl)-L-isoleucine is investigated for its effects on plant development.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives have shown promise in anti-inflammatory, anticancer, and antimicrobial activities. N-(3-Indolylacetyl)-L-isoleucine is studied for its potential to modulate biological pathways involved in these activities.
Industry: In the industrial sector, N-(3-Indolylacetyl)-L-isoleucine is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and plant growth regulators is of significant interest.
Mécanisme D'action
The mechanism of action of N-(3-Indolylacetyl)-L-isoleucine involves its interaction with specific molecular targets. In plants, it may interact with auxin receptors, influencing plant growth and development. In medical research, its mechanism may involve modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- N-(3-Indolylacetyl)-L-alanine
- N-(3-Indolylacetyl)-L-valine
- N-(3-Indolylacetyl)-L-leucine
Comparison: N-(3-Indolylacetyl)-L-isoleucine is unique due to its specific side chain derived from L-isoleucine. This structural difference can influence its biological activity and interaction with molecular targets. Compared to N-(3-Indolylacetyl)-L-alanine and N-(3-Indolylacetyl)-L-valine, N-(3-Indolylacetyl)-L-isoleucine may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C16H20N2O3 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21) |
Clé InChI |
WPTUQMUCTTVOFW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydroxypropyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13383334.png)

![benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13383341.png)


![(R)-(-)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B13383358.png)




![11-Hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13383396.png)

![Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B13383405.png)
![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
